![molecular formula C20H20ClN B14217363 Piperidine, 1-[1-(4-chlorophenyl)-3-phenyl-2-propynyl]- CAS No. 592521-47-6](/img/structure/B14217363.png)
Piperidine, 1-[1-(4-chlorophenyl)-3-phenyl-2-propynyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Piperidine, 1-[1-(4-chlorophenyl)-3-phenyl-2-propynyl]- involves several steps. One common method includes the reaction of 3-piperidinopropanol with sodium hydride in an aprotic polar solvent, followed by further reaction with 3-(4-chlorophenyl) propyl mesylate . Another method involves the condensation reaction of piperidine and 1,3-dihalogen propane in a water-soluble polar aprotic solvent, followed by etherification with 3-(4-chlorophenyl) propyl alcohol .
Industrial Production Methods
For industrial production, the preparation method typically involves the use of readily available raw materials and straightforward reaction conditions. The process includes the reduction of 3-(4-chlorophenyl) propionic acid, esterification to form 3-(4-chlorophenyl) propyl methanesulfonate, and subsequent N-alkylation with piperidine . This method is particularly suitable for large-scale production due to its simplicity, safety, and high yield.
化学反応の分析
Types of Reactions
Piperidine, 1-[1-(4-chlorophenyl)-3-phenyl-2-propynyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
科学的研究の応用
Piperidine, 1-[1-(4-chlorophenyl)-3-phenyl-2-propynyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of Piperidine, 1-[1-(4-chlorophenyl)-3-phenyl-2-propynyl]- involves its interaction with specific molecular targets and pathways. It acts as an antagonist or inverse agonist at certain receptors, such as histamine H3 receptors . This interaction leads to increased histamine synthesis and release, which in turn affects various physiological processes, including sleep-wake regulation and cognitive functions.
類似化合物との比較
Similar Compounds
Pyridine: Another heterocyclic amine with a six-membered ring, but with one nitrogen atom.
Quinoline: Contains a fused ring system with a benzene ring and a pyridine ring.
1,3,4-Thiadiazole: A five-membered ring with two nitrogen atoms and one sulfur atom.
Pyrazole: A five-membered ring with two adjacent nitrogen atoms.
1,2,4-Triazole: A five-membered ring with three nitrogen atoms.
Uniqueness
Piperidine, 1-[1-(4-chlorophenyl)-3-phenyl-2-propynyl]- is unique due to its specific structural features and the presence of both a piperidine ring and a propynyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
592521-47-6 |
|---|---|
分子式 |
C20H20ClN |
分子量 |
309.8 g/mol |
IUPAC名 |
1-[1-(4-chlorophenyl)-3-phenylprop-2-ynyl]piperidine |
InChI |
InChI=1S/C20H20ClN/c21-19-12-10-18(11-13-19)20(22-15-5-2-6-16-22)14-9-17-7-3-1-4-8-17/h1,3-4,7-8,10-13,20H,2,5-6,15-16H2 |
InChIキー |
YYRRCWUBKFHJII-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(C#CC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



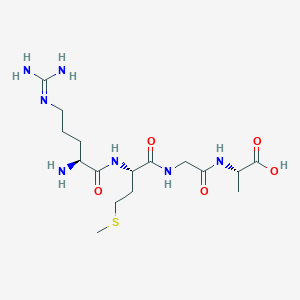
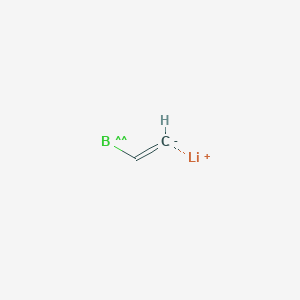
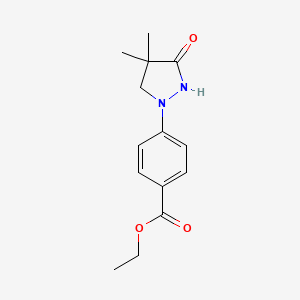
![2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14217319.png)
![1-[(Benzenesulfonyl)methyl]-3-iodobenzene](/img/structure/B14217327.png)
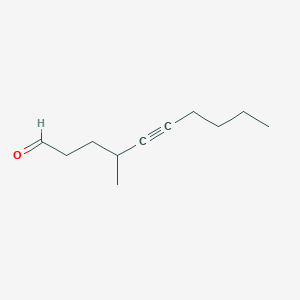
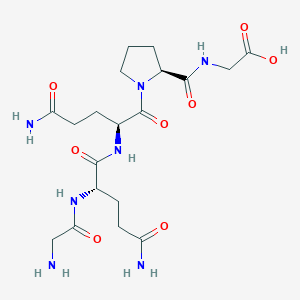
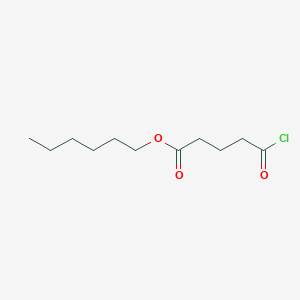

![2-Ethylhexyl [2-(diethylamino)-2-oxoethyl]phenylphosphinate](/img/structure/B14217362.png)
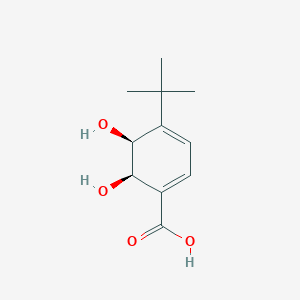
![9H-Carbazole, 3-bromo-9-[(2-chloroethoxy)methyl]-](/img/structure/B14217366.png)
![6-(2,2-Diphenylethyl)-1,2,6,7,8,9-hexahydrofuro[3,2-f]isoquinoline](/img/structure/B14217374.png)
